![molecular formula C11H16F2N2O B1520402 4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline CAS No. 1221723-98-3](/img/structure/B1520402.png)
4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline
Descripción general
Descripción
“4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline” is a chemical compound with the CAS Number: 1221723-98-3 . It has a molecular weight of 230.26 . The IUPAC name for this compound is N-[3-(4-amino-2,6-difluorophenoxy)propyl]-N,N-dimethylamine . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline” is 1S/C11H16F2N2O/c1-15(2)4-3-5-16-11-9(12)6-8(14)7-10(11)13/h6-7H,3-5,14H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Pharmacological Applications
- N,N-Dimethylbenzylamine serves as a crucial intermediate in the production of epoxy resins. Occupational exposure assessment and biological monitoring have been conducted to ensure safety standards for workers handling such compounds. A sensitive gas chromatographic method was developed for analysis of dimethylbenzylamine in air and urine, providing insights into occupational exposure levels and potential health risks (Ståhlbom & Akesson, 1995).
Environmental Health Applications
- 2,4-Dichlorophenoxyacetic Acid (2,4-D) , a structurally similar compound, is a widely used herbicide. Biological monitoring of exposed workers in agriculture and forestry demonstrated the application of radioimmunoassay for assessing exposure levels, emphasizing the importance of monitoring for occupational health and safety (Knopp & Glass, 1991).
Toxicological Research
- Dimethyl Fumarate (DMF) , while not the same compound, shares a functional group with dimethylamino. DMF's application in treating relapsing-remitting multiple sclerosis (RRMS) was associated with the ROS pathway in monocytes, highlighting the mechanistic understanding of therapeutic agents and their effects on oxidative processes in autoimmune diseases (Carlström et al., 2019).
Biochemical Research and Drug Development
- The metabolism of N -[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) in cancer patients was studied, revealing insights into the biotransformation reactions involving N-oxidation and acridone formation. This research is crucial for understanding the pharmacokinetics of new antitumor agents and optimizing their therapeutic efficacy (Schofield et al., 1999).
Safety and Hazards
This compound has several hazard statements including H302, H312, H315, H318, H332, H335 which indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-[3-(dimethylamino)propoxy]-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O/c1-15(2)4-3-5-16-11-9(12)6-8(14)7-10(11)13/h6-7H,3-5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCFFMWEICLLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride](/img/structure/B1520319.png)

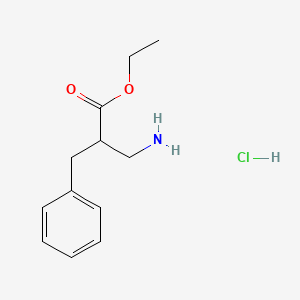


![1-[(3-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B1520328.png)
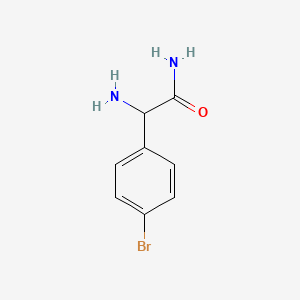
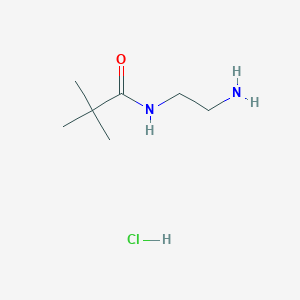
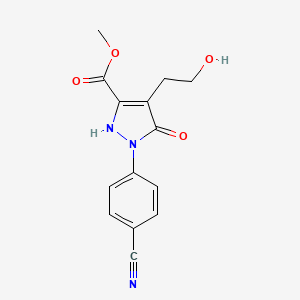
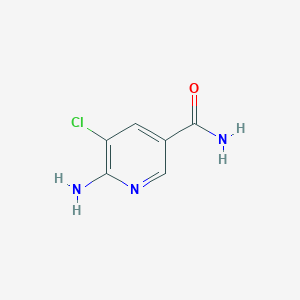

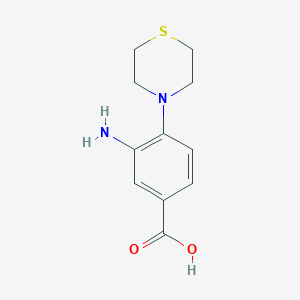

![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride](/img/structure/B1520340.png)